Bragsin1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bragsin1 is a potent, selective, and noncompetitive inhibitor of the nucleotide exchange factor BRAG2. It inhibits the activation of Arf GTPase with an IC50 value of 3 micromolar. This compound binds to the pleckstrin homology domain of BRAG2, acting as a noncompetitive interfacial inhibitor. This compound has shown significant anti-cancer activity and is primarily used in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bragsin1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of specific catalysts and reagents to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure consistency and quality. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to confirm its purity and activity .

Análisis De Reacciones Químicas

Types of Reactions: Bragsin1 primarily undergoes noncompetitive inhibition reactions with the pleckstrin homology domain of BRAG2. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution under standard laboratory conditions .

Common Reagents and Conditions: The inhibition reaction of this compound with BRAG2 requires the presence of a lipid bilayer, as the compound binds at the interface between the pleckstrin homology domain and the lipid bilayer .

Major Products Formed: The primary product of the reaction between this compound and BRAG2 is the inhibited BRAG2 complex, which is unable to activate lipidated Arf .

Aplicaciones Científicas De Investigación

Bragsin1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mecanismo De Acción

Bragsin1 exerts its effects by binding to the pleckstrin homology domain of BRAG2, a nucleotide exchange factor. This binding occurs at the interface between the pleckstrin homology domain and the lipid bilayer, rendering BRAG2 unable to activate lipidated Arf. This inhibition disrupts Arf GTPase signaling, affecting various cellular processes such as membrane trafficking and signal transduction .

Comparación Con Compuestos Similares

SecinH3: Another inhibitor of nucleotide exchange factors, but it targets the Sec7 domain of ArfGEFs.

Brefeldin A: A well-known inhibitor of ArfGEFs, but it acts through a different mechanism by stabilizing the Arf-GDP-Sec7 domain complex.

Uniqueness of Bragsin1: this compound is unique in its noncompetitive inhibition mechanism, specifically targeting the pleckstrin homology domain of BRAG2 without affecting the Sec7 domain. This selective inhibition makes this compound a valuable tool for studying protein-membrane interactions and developing targeted therapies .

Propiedades

IUPAC Name |

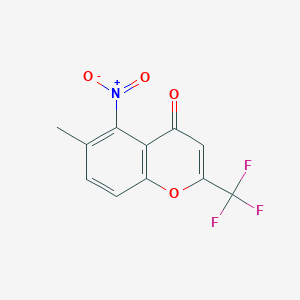

6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUSXIBCGCFOQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B10818691.png)

![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B10818697.png)

![(5-Aminopyridin-2-yl)(9-((2,2-dimethyl-2,3-dihydrobenzofuran-4-yl)methyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B10818709.png)

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B10818736.png)

![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid](/img/structure/B10818744.png)

![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10818749.png)

![4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide](/img/structure/B10818764.png)

![6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid;methane](/img/structure/B10818774.png)

![(4R)-6-azanyl-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10818792.png)